2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-ethylbenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene derivative. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide, which facilitate the condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield and purity. The use of catalytic systems, such as metal catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
- 2-Phenyl-1H-indene-1,3(2H)-dione
- 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione
Comparison: Compared to similar compounds, 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione exhibits unique properties due to the presence of the 2-ethylphenyl group. This substitution can influence the compound’s reactivity, stability, and biological activity. For instance, the ethyl group may enhance lipophilicity, affecting the compound’s ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-ethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O2/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)17(15)19/h3-10,15H,2H2,1H3 |
InChI Key |
LCAYUWRPSSQIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.